molecular formula C11H15O4P B1588479 (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide CAS No. 98674-80-7

(4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide

Cat. No.: B1588479
CAS No.: 98674-80-7
M. Wt: 242.21 g/mol
InChI Key: PSZSDCWNBXVDFG-SNVBAGLBSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reagents, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and other physical and chemical properties of the compound .

Scientific Research Applications

Resolution and Synthesis

The resolution of 2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide, commonly known as phencyphos, has been achieved using various methods. One method involves the dissolution of anhydrous racemic phencyphos in a racemic compound, followed by secondary nucleation on enantiopure seeds of phencyphos hydrate, allowing for the collection of pure enantiomers (Leeman & Kellogg, 2021). Additionally, a concise synthesis method for the 4-vinyl derivative of enantiomerically pure phencyphos has been found, which is significant as this compound is a popular acidic resolving agent (van der Meijden, Wurst, & Kellogg, 2013).

Resolving Agent and Functionalization

Phencyphos serves as an effective resolving agent. A preferred crystallization process in methanol/water solvent mixtures has been used to deliver pure enantiomers of phencyphos in good yields, showcasing its application in chiral resolution processes (Leeman, Querniard, Kaptein, & Kellogg, 2009). Moreover, its functionalization opens a route to attachment to surfaces, expanding its potential applications in various scientific fields.

Applications in Chemistry and Materials Science

Further applications of related compounds include studies in environmental chemistry, such as the degradation of acetaminophen in water using Fe3O4 magnetic nanoparticles activated by peroxymonosulfate, demonstrating the catalytic potential of these compounds (Tan et al., 2014). The use of 5,5-dimethyl-1-pyrroline N-oxide (DMPO), a similar compound, in detecting free radicals during the photolysis of 4-bromophenol in aqueous solutions also showcases its role in environmental and analytical chemistry (Lipczynska-Kochany & Kochany, 1993).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on the safety measures to be taken while handling the compound. It includes information on toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the potential applications and ongoing research involving the compound. It could be used in various fields like medicine, materials science, environmental science, etc .

Properties

IUPAC Name

(4R)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O4P/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZSDCWNBXVDFG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431387
Record name (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98674-80-7
Record name (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide
Reactant of Route 2
(4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide
Reactant of Route 3
(4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide
Reactant of Route 4
(4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide
Reactant of Route 5
(4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide
Reactant of Route 6
(4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide

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